2-(2-Aminoethyl)benzenesulfonamide;hydrochloride

Description

Systematic Nomenclature and Structural Identification

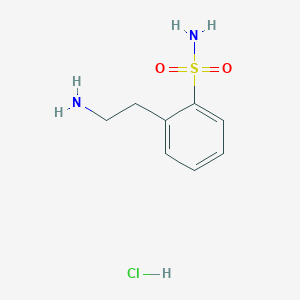

The systematic identification of 2-(2-aminoethyl)benzenesulfonamide hydrochloride begins with its International Union of Pure and Applied Chemistry (IUPAC) name: N-(2-aminoethyl)benzenesulfonamide hydrochloride . This nomenclature specifies the benzene ring bearing a sulfonamide group (–SO₂NH₂) at the 1-position and a 2-aminoethyl (–CH₂CH₂NH₂) substituent at the 2-position, with the hydrochloride salt forming a crystalline solid. The compound’s molecular formula, C₈H₁₃ClN₂O₂S , reflects its composition, including a chlorine atom from the hydrochloride counterion.

Key identifiers for this compound include its CAS Registry Number 53672-99-4 and alternate registry numbers such as MFCD09834110 . A positional isomer, 4-(2-aminoethyl)benzenesulfonamide hydrochloride (CAS 42286-14-6), exists where the aminoethyl group occupies the para position relative to the sulfonamide group. This distinction underscores the importance of substitution patterns in defining chemical identity.

The structural confirmation of these isomers relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For instance, the ortho isomer’s proton NMR spectrum would display distinct splitting patterns for the aminoethyl group due to proximity to the sulfonamide moiety.

Properties

IUPAC Name |

2-(2-aminoethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c9-6-5-7-3-1-2-4-8(7)13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKROCZHLZPZHTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)benzenesulfonamide;hydrochloride typically involves the reaction of benzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrochloride salt. The general reaction scheme is as follows:

Reaction of benzenesulfonyl chloride with ethylenediamine:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The sulfonamide group can be reduced to form sulfonic acids or other derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives

Reduction: Sulfonic acids or other reduced forms

Substitution: Various substituted benzenesulfonamide derivatives

Scientific Research Applications

Medicinal Applications

1.1 Antidiabetic Agent Development

The compound serves as an intermediate in the synthesis of sulfonylurea drugs, which are widely used for managing type 2 diabetes. Sulfonylureas like glipizide and glimepiride are synthesized using 4-(2-aminoethyl)benzenesulfonamide as a key precursor. These drugs stimulate insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels in diabetic patients .

1.2 Inhibition of Carbonic Anhydrases

Research has demonstrated that 4-(2-aminoethyl)benzenesulfonamide exhibits inhibitory activity against human carbonic anhydrases (hCAs), particularly hCA II and hCA IX. These enzymes play crucial roles in various physiological processes, and their inhibition can be beneficial in treating conditions such as glaucoma, edema, and certain types of cancer. The compound has shown a Ki value of 2.4 nM against hCA II, indicating strong inhibitory potential .

1.3 Antiviral Properties

Recent studies have highlighted the antiviral potential of sulfonamides, including 4-(2-aminoethyl)benzenesulfonamide. It has been evaluated for its effectiveness against viruses such as Chikungunya and Zika. The compound's derivatives have shown promising results in inhibiting viral replication, making it a candidate for further development in antiviral therapies .

Chemical Applications

2.1 Organic Synthesis Reagent

In organic chemistry, 4-(2-aminoethyl)benzenesulfonamide is utilized as a reagent for synthesizing various chemical compounds. Its ability to undergo reactions such as acylation and sulfonation makes it valuable in creating complex organic molecules .

2.2 Production of Schiff Bases

The compound can be reacted with aldehydes to form Schiff bases, which are important intermediates in organic synthesis and have applications in medicinal chemistry. The characterization of these Schiff bases has been performed using spectroscopic techniques, revealing their potential biological activities .

Biological Research

3.1 Protease Inhibition Studies

As a protease inhibitor, 4-(2-aminoethyl)benzenesulfonamide is useful in studying protein interactions and enzyme mechanisms. Its role in inhibiting specific proteases can aid in understanding various biological processes and disease mechanisms.

3.2 Cytotoxicity Evaluations

In vitro studies have assessed the cytotoxic effects of derivatives of this compound on different cell lines. For instance, while some derivatives exhibited low toxicity at high concentrations, others demonstrated significant cytotoxicity against specific cancer cell lines, indicating their potential as anticancer agents .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be irreversible, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide and Sulfonyl Fluoride Derivatives

The following compounds share the 4-(2-aminoethyl)benzene backbone but differ in the functional group attached to the sulfonyl moiety:

Key Findings :

- AEBSF Hydrochloride is widely used for its irreversible inhibition of serine proteases (e.g., trypsin, chymotrypsin) due to its reactive sulfonyl fluoride group, which forms covalent bonds with active-site residues .

- AEBSNH₂ lacks the fluoride, making it a reversible inhibitor with lower toxicity, suitable for short-term enzymatic studies .

- MAEBSF and pABSF demonstrate how structural modifications (e.g., N-methylation or amidino substitution) alter target specificity and potency .

Isoquinoline Sulfonamides (H-Series Inhibitors)

These compounds, such as H7, H8, and H9, feature an isoquinoline ring instead of benzene but retain the sulfonamide group. They are known for modulating protein kinase C (PKC) activity:

Comparison with 2-(2-Aminoethyl)benzenesulfonamide Hydrochloride:

- While 2-(2-Aminoethyl)benzenesulfonamide targets serine proteases, H-series compounds primarily inhibit PKC, highlighting how scaffold changes (benzene vs. isoquinoline) redirect biological activity .

- The aminoethyl chain in both compound classes enhances solubility and membrane permeability, but the isoquinoline ring in H-series inhibitors confers greater selectivity for kinases .

Complex Benzenesulfonamide Derivatives

Tamsulosin Hydrochloride (CAS: 106463-17-6)

- Structure: 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide hydrochloride.

- Application: α₁-adrenoceptor antagonist used to treat benign prostatic hyperplasia .

- Comparison: The addition of ethoxyphenoxy and methoxy groups increases receptor specificity, unlike the simpler 2-(2-aminoethyl)benzenesulfonamide, which lacks such targeting moieties .

Compound 17 ()

- Structure : Triazine-substituted benzenesulfonamide dihydrochloride.

- Application : Anti-cancer and anti-inflammatory agent targeting kinases and growth factor receptors.

- Comparison : The triazine moiety introduces additional hydrogen-bonding sites, enhancing interactions with cellular targets compared to the parent compound .

Biological Activity

2-(2-Aminoethyl)benzenesulfonamide;hydrochloride, commonly referred to as N-(2-aminoethyl)benzenesulfonamide hydrochloride, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an aminoethyl side chain and an aromatic ring. Its molecular formula is C₈H₁₁N₃O₂S·HCl, and it is known for its water solubility, which facilitates its use in various biological assays.

Enzyme Inhibition

The primary biological activity of this compound is attributed to its role as an inhibitor of serine proteases . These enzymes are crucial in numerous physiological processes, including digestion and immune response modulation. The compound binds irreversibly to the active sites of serine proteases, thereby inhibiting their enzymatic activity.

Additionally, it has been shown to inhibit carbonic anhydrases (CAs) , which are involved in maintaining acid-base balance in biological systems. The inhibition of these enzymes can lead to significant physiological changes, such as alterations in pH regulation within cells .

Biological Activity Overview

The compound exhibits various biological activities:

- Inhibition of Serine Proteases : It effectively inhibits serine proteases, impacting pathways such as the coagulation cascade and immune responses.

- Carbonic Anhydrase Modulation : By inhibiting carbonic anhydrases, it influences bicarbonate transport and pH regulation within tissues.

- Effects on Cellular Processes : In human hepatocellular carcinoma cells, it has been observed to affect cell signaling pathways and gene expression.

In Vitro Studies

A study evaluated the effects of this compound on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that the compound significantly decreased perfusion pressure compared to other sulfonamide derivatives, suggesting a potential role in cardiovascular regulation through calcium channel interactions .

Structure-Activity Relationship (SAR)

Research has demonstrated that variations in the structure of sulfonamides influence their inhibitory potency against carbonic anhydrases. For instance, increasing the carbon chain length between the benzene ring and the sulfonamide group enhances inhibitory activity . The following table summarizes key findings from SAR studies:

| Compound Name | Ki (nM) | Key Features |

|---|---|---|

| 2-(2-Aminoethyl)benzenesulfonamide | 2.4 | Potent inhibitor of hCA II |

| 4-(2-aminoethyl)benzenesulfonamide | 5.2 | Similar structure; potential for enzyme inhibition |

| 2-(aminomethyl)benzenesulfonamide | 7.1 | Exhibits similar activity with different substituents |

Applications in Research and Medicine

The compound is utilized across various fields:

Q & A

Q. What are the recommended synthetic routes for 2-(2-Aminoethyl)benzenesulfonamide hydrochloride?

- Methodological Answer : Synthesis typically involves sulfonylation of 2-(2-aminoethyl)benzene derivatives. For example, reacting 2-(2-aminoethyl)benzene with sulfonyl chlorides under controlled acidic conditions (pH 4–6) at 0–5°C, followed by HCl neutralization to precipitate the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures improves yield and purity. Analogous protocols for similar compounds (e.g., AEBSF hydrochloride) suggest using argon atmospheres to prevent oxidation during synthesis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid.

- NMR : Confirm the presence of the sulfonamide group via H-NMR (δ 7.5–8.0 ppm for aromatic protons) and C-NMR (sulfonamide sulfur-linked carbons at ~125–135 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks matching the theoretical mass (e.g., calculated for CHClNOS: ~239.7 g/mol) .

Q. What are the critical handling and storage protocols for this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) due to skin corrosion risks (H314). Avoid dust formation; work in fume hoods with HEPA filters.

- Storage : Under argon at –20°C in airtight, light-resistant containers. Stability tests indicate decomposition above 40°C or in alkaline conditions (pH > 9) .

Advanced Research Questions

Q. How can contradictory stability data under varying pH conditions be resolved?

- Methodological Answer : Conduct systematic stability studies:

Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C.

Monitor degradation via HPLC every 24 hours.

Use LC-MS to identify breakdown products (e.g., sulfonic acid derivatives in acidic conditions).

Cross-reference with AEBSF hydrochloride data, which shows instability in basic media due to sulfonyl fluoride hydrolysis .

Q. What experimental strategies optimize its use as a protease inhibitor in enzymatic assays?

- Methodological Answer :

- Dose Optimization : Perform kinetic assays (e.g., Michaelis-Menten plots) with varying inhibitor concentrations (1–100 µM).

- Selectivity Testing : Compare inhibition across serine proteases (e.g., trypsin vs. chymotrypsin) using fluorogenic substrates.

- Reversibility Check : Dialyze inhibitor-enzyme mixtures to assess activity recovery, confirming covalent vs. non-covalent binding .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Methodological Answer :

- Synthetic Modification : Introduce halogens (e.g., fluorine at the benzene ring) via electrophilic substitution.

- Activity Assays : Test modified compounds in cell-based models (e.g., anti-inflammatory assays measuring TNF-α suppression).

- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity changes to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.